5-Morpholinopyridin-3-amine trihydrochloride
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Overview
Description
5-Morpholinopyridin-3-amine trihydrochloride is a chemical compound with the molecular formula C9H16Cl3N3O and a molecular weight of 288.60 g/mol . It is a heterocyclic building block used primarily in research and development within the fields of chemistry and pharmaceuticals . The compound is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further functionalized with an amine group and three hydrochloride ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholinopyridin-3-amine trihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Functionalization with Amine Group: The amine group is added through amination reactions.
Formation of Trihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Morpholinopyridin-3-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Morpholinopyridin-3-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Morpholinopyridin-3-amine trihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinopyridin-3-amine: Similar structure but with different functional groups.
5-Morpholinopyridin-2-amine: Differing position of the amine group on the pyridine ring.
6-Morpholinopyridin-3-amine: Variation in the position of the morpholine ring.
Uniqueness
5-Morpholinopyridin-3-amine trihydrochloride is unique due to its specific functionalization, which imparts distinct chemical and biological properties. Its trihydrochloride form enhances its solubility and stability, making it particularly useful in various research applications .
Properties
IUPAC Name |
5-morpholin-4-ylpyridin-3-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.3ClH/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12;;;/h5-7H,1-4,10H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHBNMHVYFILRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=CC(=C2)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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